N-(2-(Dimethylamino)ethyl)-3-phenylbutyramide
Description
N-(2-(Dimethylamino)ethyl)-3-phenylbutyramide is a tertiary amine-containing amide derivative characterized by a phenylbutyramide backbone and a dimethylaminoethyl substituent. Its structure (Figure 1) comprises a butyramide core with a phenyl group at the 3-position and a dimethylaminoethyl moiety attached to the nitrogen atom. The dimethylaminoethyl group likely enhances solubility and bioavailability due to its hydrophilic nature, a feature critical in pharmaceutical and polymer applications.
Properties
CAS No. |
63224-27-1 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-phenylbutanamide |
InChI |
InChI=1S/C14H22N2O/c1-12(13-7-5-4-6-8-13)11-14(17)15-9-10-16(2)3/h4-8,12H,9-11H2,1-3H3,(H,15,17) |
InChI Key |
KOPLYSURUCFZLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NCCN(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-dimethylaminoethyl)-3-phenylbutanamide typically involves the reaction of 3-phenylbutanoic acid with N,N-dimethylaminoethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to ensure the reaction proceeds efficiently.
Industrial Production Methods
On an industrial scale, the production of N-(2-dimethylaminoethyl)-3-phenylbutanamide may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-dimethylaminoethyl)-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylbutanamide backbone.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide products with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of N-(2-(dimethylamino)ethyl)-3-phenylbutyramide have been synthesized and evaluated for their antimicrobial properties. For instance, compounds similar to this compound were shown to enhance the activity of antibiotics against resistant strains of bacteria like E. coli by modulating membrane permeability and inhibiting efflux pumps . This suggests that the compound could be pivotal in developing new antibiotic potentiators.
Cancer Therapeutics
The compound has also been investigated for its potential as an anticancer agent. Studies have demonstrated that certain derivatives can bind to DNA and inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This mechanism underlies the cytotoxic effects observed in cancer cell lines, making it a candidate for further development in cancer therapies .
Gene Delivery Systems
The compound's ability to form stable complexes with nucleic acids makes it suitable for use in gene delivery systems. Cationic micelles formed from PDMAEMA derivatives can effectively encapsulate DNA or RNA, facilitating their transport into cells . This application is particularly relevant in gene therapy and vaccine development.
Case Studies
-
Antibiotic Potentiation Study
In a study evaluating the efficacy of this compound derivatives against E. coli, it was found that these compounds significantly reduced the minimum inhibitory concentration (MIC) of clarithromycin by up to 128-fold compared to controls. This highlights their potential in overcoming antibiotic resistance . -
Cancer Cell Metabolism Inhibition
Research involving HepG2 cancer cells demonstrated that quercetin-loaded micelles made from PDMAEMA exhibited significant cytotoxic effects, achieving up to 94% inhibition of metabolic activity at higher concentrations. This finding supports the use of such polymeric systems in delivering chemotherapeutic agents more effectively .
Mechanism of Action
The mechanism of action of N-(2-dimethylaminoethyl)-3-phenylbutanamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various receptors or enzymes, leading to modulation of their activity. The phenylbutanamide backbone may also contribute to the compound’s overall biological activity by facilitating binding to specific sites on target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The dimethylaminoethyl group distinguishes N-(2-(Dimethylamino)ethyl)-3-phenylbutyramide from analogs with alternative substituents:
Key Observations :
- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in polymerization compared to 2-(dimethylamino)ethyl methacrylate due to steric and electronic effects . This suggests that the ethyl spacer in this compound may reduce steric hindrance, enhancing interaction with biological or polymeric targets.
- Solubility: The dimethylamino group in the target compound increases hydrophilicity relative to chlorinated analogs like 3-chloro-N-phenyl-phthalimide, which relies on aromatic rings for stability .
Pharmacological and Functional Comparisons
While pharmacological data for the target compound are absent, structurally related compounds provide insights:
- BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine): A sigma receptor ligand with a dimethylaminoethylamine chain, highlighting the role of this group in receptor binding .
Biological Activity
N-(2-(Dimethylamino)ethyl)-3-phenylbutyramide is a compound of interest in pharmacological research due to its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 232.33 g/mol
The presence of a dimethylamino group enhances its nucleophilicity, which is crucial for its biological activity. This compound can undergo deprotonation under basic conditions, further influencing its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies focusing on its pharmacological effects:
- Calcium Antagonist Activity : Similar compounds have demonstrated calcium antagonist properties, suggesting potential applications in treating cardiovascular diseases such as angina and hypertension . This activity can be assessed using calcium receptor binding assays.
- Antiarrhythmic Effects : Preliminary studies indicate that this compound may exhibit antiarrhythmic properties, potentially reversing ouabain-induced arrhythmias in animal models . The dosage for effective results has been suggested to be between 0.1 to 100 mg/kg body weight.
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The compound could inhibit specific enzymes related to neurotransmission or cardiovascular function, similar to other amides that affect cholinergic systems .
- Receptor Interaction : It may interact with various receptors, modulating their activity, which is crucial for its therapeutic effects in cardiovascular conditions.
Research Findings and Case Studies
Several studies have explored the biological effects of related compounds. Below is a summary table highlighting key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
